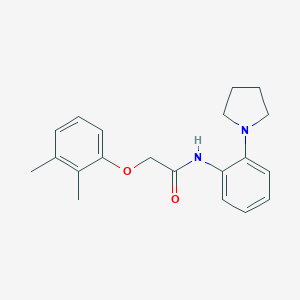![molecular formula C22H18ClN3O B243845 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Additionally, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide for lab experiments include its wide range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, its mechanism of action has been extensively studied, which makes it easier to understand its effects on the body. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further research can be conducted to understand its effects on specific types of cancer cells and neurodegenerative diseases. Another potential direction is the development of new synthesis methods that can improve the yield and purity of the final product. Finally, more research can be conducted to understand the potential side effects of this compound and its interactions with other drugs.
Métodos De Síntesis
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 5-(1H-benzimidazol-2-yl)-2-methylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, it has been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H18ClN3O |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C22H18ClN3O/c1-13-7-10-16(17(23)11-13)22(27)26-20-12-15(9-8-14(20)2)21-24-18-5-3-4-6-19(18)25-21/h3-12H,1-2H3,(H,24,25)(H,26,27) |
Clave InChI |
HXACFDXOJFYBQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243784.png)
![3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243785.png)